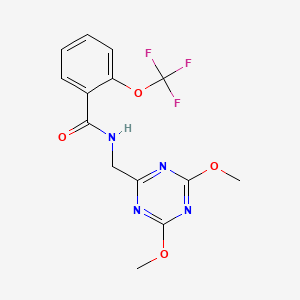

![molecular formula C16H20N4O5 B2402045 5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921477-32-9](/img/structure/B2402045.png)

5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been studied for their potential in cancer treatment due to their ability to inhibit various cancer targets .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned were not found, pyrido[2,3-d]pyrimidines can be synthesized from 5-acetyl-4-aminopyrimidines . The cyclization involves the methyl group of the acetyl moiety and the amide carbonyl group .Wissenschaftliche Forschungsanwendungen

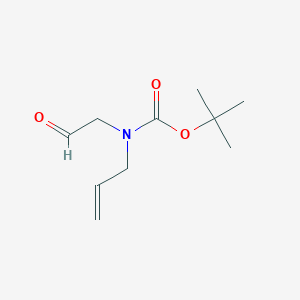

Catalysis and Alkene Hydromethylation

Background: Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.

Applications:Catalytic Protodeboronation: This compound has been utilized in catalytic protodeboronation reactions. Specifically, it undergoes protodeboronation using a radical approach. This method allows for the removal of boron from 1°, 2°, and 3° alkyl boronic esters, enabling the formation of reactive intermediates. The resulting boron-free species can then participate in various subsequent reactions .

Anti-Markovnikov Alkene Hydromethylation: The protodeboronation process described above can be paired with a Matteson–CH₂–homologation. This combination leads to a formal anti-Markovnikov alkene hydromethylation, a transformation that was previously unknown. The hydromethylation sequence has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its synthetic utility .

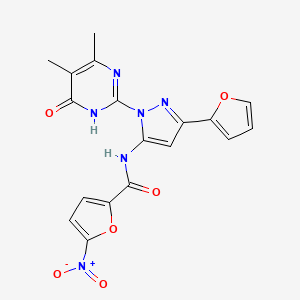

Enaminoester Synthesis

Background: Enaminoesters are versatile intermediates in organic chemistry. They find applications in various synthetic pathways.

Applications:- Enaminoester Formation : The compound can be used to synthesize enaminoesters. For example, by treating it with 2-picolylamine in equimolar amounts, an enaminoester can be obtained. This intermediate can then participate in further reactions, leading to diverse products .

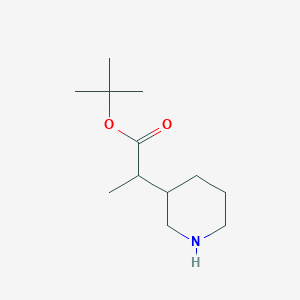

Thioester Derivatives

Background: Thioesters are sulfur analogs of carboxylic acids and have unique reactivity patterns.

Applications:- Thioester Synthesis : The compound can be converted into a thioester derivative. For instance, by reacting it with an appropriate thiol, such as 2-mercaptoethanol, the corresponding thioester can be formed. Thioesters are valuable in peptide chemistry, bioconjugation, and other applications .

Wirkmechanismus

The mechanism of action of pyrido[2,3-d]pyrimidines involves their interaction with various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-ethoxy-1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5/c1-3-25-11-4-5-17-14-13(11)15(22)20(16(23)18(14)2)10-12(21)19-6-8-24-9-7-19/h4-5H,3,6-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXOMRAPSQHVDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)N3CCOCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Fluoropropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2401962.png)

![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)

![5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2401969.png)

![9-ethoxy-2-(4-isopropylphenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2401976.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2401978.png)

![(3,4-dihydroquinolin-1(2H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2401979.png)

![N-[3-(2-methyl-2H-1,2,3-triazol-4-yl)propyl]prop-2-enamide](/img/structure/B2401985.png)